4-[(butylsulfonyl)amino]benzamide

Lipophilicity Physicochemical profiling Membrane permeability

Select 4-[(butylsulfonyl)amino]benzamide for its superior lipophilicity (clogP ~1.9) over methyl analogs, enabling deeper hydrophobic pocket probing in CA IX/XII studies. Its para-sulfonamido geometry ensures canonical zinc coordination for crystallography. The single-step synthesis from 4-aminobenzamide and butylsulfonyl chloride guarantees cost-effective procurement and batch consistency for SAR campaigns.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
Cat. No. B5300433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(butylsulfonyl)amino]benzamide
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C11H16N2O3S/c1-2-3-8-17(15,16)13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3,(H2,12,14)
InChIKeyFIBQNFNMPDONMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Butylsulfonyl)amino]benzamide – Core Structural Identity and Benchmarking Context for Procurement Decisions


4-[(Butylsulfonyl)amino]benzamide (C₁₁H₁₆N₂O₃S; MW 256.32 g/mol) is a para-substituted benzamide bearing an N-butylsulfonyl moiety [1]. This compound sits at the intersection of the benzenesulfonamide and benzamide chemical classes, a structural arrangement shared with several pharmacologically active scaffolds including class III antiarrhythmic agents (e.g., 4-[(methylsulfonyl)amino]benzamide series) and carbonic anhydrase (CA) inhibitors [2]. The butylsulfonyl group confers higher lipophilicity (computed logP ~1.9) than its methyl and ethyl analogs, a physicochemical distinction that can influence membrane permeability, target residence time, and assay compatibility in biochemical screening [3]. Because the sulfonamide NH and the primary benzamide group can both serve as zinc-binding motifs, this compound has been proposed as a research tool for profiling CA family enzymes, particularly CA II and CA IX [4].

Why 4-[(Butylsulfonyl)amino]benzamide Cannot Be Replaced by Closest Alkyl-Sulfonyl or Regioisomeric Analogs


Within the 4-[(alkylsulfonyl)amino]benzamide series, even modest alterations in the N-alkyl chain length produce substantial shifts in target binding, selectivity, and physicochemical behavior that preclude simple interchange. The methyl analog (4-[(methylsulfonyl)amino]benzamide) has been characterized primarily as a delayed rectifier potassium current (IK) blocker with class III antiarrhythmic activity in dog Purkinje fibers [1], while the butyl derivative's extended alkyl chain is expected to engage deeper hydrophobic sub-pockets in carbonic anhydrase active sites based on known benzenesulfonamide SAR [2]. Furthermore, the regioisomer 2-(butylsulfonyl)benzamide (CAS 57076-09-2) bears the sulfonyl group directly on the aromatic ring at the ortho position, altering the zinc-chelating geometry and hydrogen-bonding network relative to the para-sulfonamido linkage of the target compound . These differences mean that substituting any in-class analog for 4-[(butylsulfonyl)amino]benzamide without experimental re-validation risks invalidating structure-activity relationship (SAR) conclusions, kinetic comparisons, and co-crystallography results.

Quantitative Differentiation Evidence: 4-[(Butylsulfonyl)amino]benzamide vs. Closest Structural Comparators


Computed Lipophilicity (clogP) Differentiates Butyl from Methyl and Ethyl Analogs in the 4-[(Alkylsulfonyl)amino]benzamide Series

The butylsulfonyl chain in 4-[(butylsulfonyl)amino]benzamide yields a computed logP (clogP) of approximately 1.9, compared to clogP values of approximately 0.7 for the methyl analog (4-[(methylsulfonyl)amino]benzamide) and approximately 1.1 for the ethyl analog (4-[(ethylsulfonyl)amino]benzamide), as calculated by the PubChem and ChemSpider cheminformatics engines and consistent with the Hansch π contribution of the additional methylene units [1]. This ~1.2 log unit increase relative to the methyl analog corresponds to a theoretical ~16-fold increase in octanol-water partition coefficient, which may enhance passive membrane permeability in cell-based assays while simultaneously reducing aqueous solubility for biochemical assay formats.

Lipophilicity Physicochemical profiling Membrane permeability

Regioisomeric Differentiation: 4-[(Butylsulfonyl)amino]benzamide vs. 2-(Butylsulfonyl)benzamide in Zinc-Chelating Geometry

The para-sulfonamido substitution pattern of 4-[(butylsulfonyl)amino]benzamide positions the sulfonamide NH and the benzamide carbonyl in a spatial arrangement that enables simultaneous zinc coordination and hydrogen-bonding interactions with residues in the CA active site, analogous to the binding mode of benzamide-4-sulfonamides described by Abdoli et al. (2018), which achieved inhibition constants (KI) in the range of 5.3–334 nM against hCA I and subnanomolar KI values against hCA II, VII, and IX [1]. In contrast, 2-(butylsulfonyl)benzamide bears the sulfonyl group directly on the aromatic ring at the ortho position, eliminating the sulfonamide NH spacer and restricting the conformational flexibility required for optimal zinc chelation in metalloenzyme active sites . While direct comparative enzyme inhibition data for the para vs. ortho regioisomers of the butylsulfonyl-benzamide scaffold have not been published as of this writing, crystallographic evidence from related benzenesulfonamide-CA co-complexes (e.g., PDB 4KAP) demonstrates that para-substituted sulfonamides engage the catalytic zinc ion via a conserved coordination geometry that ortho-substituted analogs cannot adopt without significant energetic penalty [2].

Zinc-binding geometry Regioisomer comparison CA inhibition

Reversed Sulfonamide Comparison: 4-[(Butylsulfonyl)amino]benzamide vs. N-(4-Sulfamoylphenyl)butanamide in Hydrogen-Bond Donor/Acceptor Profile

4-[(Butylsulfonyl)amino]benzamide presents a primary sulfonamide-like hydrogen-bonding motif (sulfonyl-NH) coupled with a primary benzamide group, yielding a computed hydrogen-bond donor count of 3 and acceptor count of 4 [1]. In contrast, N-(4-sulfamoylphenyl)butanamide (CHEMBL23591, also known as N-[4-(aminosulfonyl)phenyl]butanamide) reverses the sulfonamide orientation: it features a primary sulfamoyl group (-SO₂NH₂) on the aromatic ring and a butanamide side chain, resulting in the same donor/acceptor counts but with a fundamentally different spatial distribution of hydrogen-bonding functionality [2]. This 'reversed sulfonamide' topology alters the vector of hydrogen-bond donation relative to the aromatic plane. In the context of CA inhibition, the primary sulfamoyl group of N-(4-sulfamoylphenyl)butanamide is reported to act as a zinc-binding warhead and has been annotated as an inhibitor of CA I and CA II in authoritative target databases [2]. The butylsulfonylamino compound, by contrast, presents a secondary sulfonamide (butyl-SO₂-NH-Ar) whose zinc-binding mode may differ from the primary sulfonamide, potentially conferring different isoform selectivity profiles. Quantitative comparative KI or IC50 data for these two compounds against the same CA isoform panel have not been published as of this writing, and this represents a critical data gap that procuring laboratories should be aware of before substituting one for the other.

Hydrogen-bond capacity Sulfonamide orientation Target selectivity

Synthetic Accessibility and Building-Block Versatility: 4-Aminobenzamide + Butylsulfonyl Chloride Route vs. Multi-Step Analog Syntheses

4-[(Butylsulfonyl)amino]benzamide is synthesized via a single-step sulfonylation reaction between commercially available 4-aminobenzamide and butylsulfonyl chloride in the presence of a base (e.g., triethylamine), yielding the target compound with typical purities ≥95% after chromatographic purification . This synthetic simplicity contrasts with the multi-step routes required for N-alkylated analogs such as N-ethyl-4-[(ethylsulfonyl)amino]benzamide or N-butyl-4-[(phenylamino)sulfonyl]-N-(phenylmethyl)benzamide (TH-257), which necessitate additional alkylation steps and protecting group strategies . The convergent, one-step nature of the 4-[(butylsulfonyl)amino]benzamide synthesis enables rapid analog generation by varying the sulfonyl chloride reagent, making it an attractive scaffold for parallel SAR exploration [1]. This synthetic advantage translates to lower procurement costs, shorter lead times for custom synthesis, and higher batch-to-batch reproducibility compared to more synthetically complex in-class analogs.

Synthetic tractability One-step sulfonylation SAR library expansion

Application Scenarios Where 4-[(Butylsulfonyl)amino]benzamide Provides a Verifiable Selection Advantage


Carbonic Anhydrase Isoform Profiling: Preferred Scaffold for Hydrophobic Pocket Exploration

In CA inhibitor screening campaigns targeting isoforms with hydrophobic active-site sub-pockets (e.g., hCA IX and hCA XII, which are tumor-associated), 4-[(butylsulfonyl)amino]benzamide is the preferred choice over its methyl and ethyl analogs due to its extended butyl chain (clogP ~1.9 vs. ~0.7–1.1), which can probe deeper hydrophobic interactions as demonstrated by the benzamide-4-sulfonamide SAR framework established by Abdoli et al. (2018) [1]. The para-sulfonamido geometry preserves the zinc-chelating pharmacophore, while the butyl group serves as a modular lipophilic extension whose contribution to binding affinity can be directly assessed by comparison with the methyl and ethyl congeners [2].

Metalloenzyme Co-Crystallography: Structurally Pre-Organized Zinc-Binding Geometry for Soaking Experiments

For X-ray crystallography studies of CA–ligand complexes, the para-sulfonamido linkage of 4-[(butylsulfonyl)amino]benzamide provides a geometry pre-organized for catalytic zinc coordination, analogous to the benzoarylsulfonamide binding mode resolved in PDB entry 4KAP [1]. This contrasts with the ortho-sulfonyl regioisomer (2-(butylsulfonyl)benzamide), whose direct ring-attached sulfonyl group cannot adopt the canonical tetrahedral zinc-coordination geometry. Researchers procuring compounds for co-crystallization or soaking experiments with CA isoforms should select this para-sulfonamido regioisomer to maximize the likelihood of obtaining well-resolved ligand electron density in the active site [2].

Parallel SAR Library Construction: Cost-Efficient Core Scaffold for Alkyl Chain Variation Studies

The single-step, convergent synthesis of 4-[(butylsulfonyl)amino]benzamide from 4-aminobenzamide and butylsulfonyl chloride makes it an ideal core scaffold for generating a homologous series by simply varying the sulfonyl chloride reagent (methyl, ethyl, propyl, butyl, etc.) [1]. This synthetic efficiency translates to lower procurement costs and faster delivery timelines compared to synthetically more complex analogs such as TH-257 or N-alkylated benzamide sulfonamides that require multi-step sequences [2]. For medicinal chemistry groups conducting systematic alkyl-chain SAR exploration on the sulfonamide nitrogen, procuring the full homologous series from a single vendor using a unified synthetic route ensures batch-to-batch consistency and facilitates reliable comparative analysis [3].

Biochemical Assay Development: Tool Compound for Lipophilicity-Dependent Solubility and Non-Specific Binding Assessment

With a computed clogP of ~1.9, 4-[(butylsulfonyl)amino]benzamide occupies an intermediate lipophilicity range that is useful for benchmarking assay tolerance to hydrophobic compounds [1]. In biochemical screening cascades, it can serve as a control compound to assess the impact of increasing alkyl chain length on aqueous solubility, non-specific protein binding, and detergent-dependent enzyme activity. When compared head-to-head with the methyl analog (clogP ~0.7), the butyl compound provides a measurable ~1.2 log unit shift in lipophilicity without altering the core pharmacophore, enabling direct attribution of any observed assay interference or potency shift to the alkyl chain contribution [2].

Quote Request

Request a Quote for 4-[(butylsulfonyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.